Cas no 94319-80-9 (tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate)

Tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate is a protected intermediate widely used in organic synthesis, particularly in peptide and pharmaceutical research. Its key advantages include the tert-butoxycarbonyl (Boc) protecting group, which offers stability under basic and nucleophilic conditions while being selectively removable under mild acidic conditions. The 4-chlorophenylformamido moiety enhances reactivity in subsequent coupling reactions, making it valuable for constructing complex molecular architectures. This compound is characterized by high purity and consistent performance, ensuring reliable results in multi-step syntheses. Its structural features facilitate controlled deprotection and functionalization, making it a preferred choice for researchers requiring precise modifications in target molecules.
tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate structure
94319-80-9 structure
Product Name:tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate
CAS No:94319-80-9
MF:C14H19ClN2O3
MW:298.765262842178
CID:5687264
PubChem ID:13576893
Update Time:2025-05-25

tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • 94319-80-9
    • DTXSID401179145
    • 1,1-Dimethylethyl N-[2-[(4-chlorobenzoyl)amino]ethyl]carbamate
    • HSXKEGXOGORKQP-UHFFFAOYSA-N
    • EN300-1697782
    • tert-butyl N-{2-[(4-chlorophenyl)formamido]ethyl}carbamate
    • SCHEMBL10287615
    • t-butyl [2-(4-chlorobenzamido)ethyl]carbamate
    • tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate
    • Inchi: 1S/C14H19ClN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19)
    • InChI Key: HSXKEGXOGORKQP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NCCNC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 298.1084202g/mol
  • Monoisotopic Mass: 298.1084202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 67.4Ų

tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate Pricemore >>

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Additional information on tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate

Recent Advances in the Study of tert-Butyl N-{2-(4-Chlorophenyl)formamidoethyl}carbamate (CAS: 94319-80-9)

The compound tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate (CAS: 94319-80-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its carbamate and formamide functional groups, serves as a crucial intermediate in the synthesis of various biologically active compounds. Recent studies have focused on its applications in drug development, particularly in the design of protease inhibitors and kinase modulators. The structural versatility of this compound allows for its incorporation into more complex pharmacophores, making it a valuable building block in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate as a precursor for the synthesis of novel HIV-1 protease inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against HIV-1 protease, with IC50 values in the nanomolar range. The researchers attributed this activity to the compound's ability to form stable hydrogen bonds with key amino acid residues in the protease active site. These findings highlight the potential of 94319-80-9 in the development of next-generation antiviral therapies.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized in the design of selective kinase inhibitors. The study revealed that modifications to the tert-butyl carbamate moiety could significantly alter the selectivity profile of the resulting inhibitors. Specifically, the introduction of electron-withdrawing groups enhanced binding affinity for certain tyrosine kinases, suggesting that 94319-80-9 derivatives could be tailored for targeted cancer therapies. This research opens new avenues for the development of kinase inhibitors with improved specificity and reduced off-target effects.

Recent synthetic methodologies have also focused on optimizing the production of tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate. A 2023 study in Organic Process Research & Development described a scalable, high-yield synthesis route that employs green chemistry principles. The new protocol reduces the use of hazardous reagents and minimizes waste generation, addressing both economic and environmental concerns. This advancement is particularly relevant for industrial-scale production, where efficiency and sustainability are paramount.

In conclusion, tert-butyl N-{2-(4-chlorophenyl)formamidoethyl}carbamate (94319-80-9) continues to be a molecule of great interest in pharmaceutical research. Its applications in protease and kinase inhibitor development, coupled with advances in synthetic methodologies, underscore its importance in drug discovery. Future research is expected to explore its potential in other therapeutic areas, such as neurodegenerative diseases and anti-inflammatory agents, further expanding its utility in medicinal chemistry.

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